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Compound of Interest

Compound Name:
Triethyl(octyl)phosphonium

chloride

CAS No.: 482647-71-2

Cat. No.: B3141657 Get Quote

Executive Summary
Triethyl(octyl)phosphonium chloride, denoted as [P2228]Cl, is a quaternary phosphonium

ionic liquid (IL) characterized by an asymmetric cation structure comprising three ethyl groups

and one octyl chain centered on a phosphorus atom. Unlike many imidazolium-based ILs,

[P2228]Cl exhibits superior thermal stability and stability under basic conditions, making it a

critical reagent in phase-transfer catalysis, organic synthesis, and as a precursor for

hydrophobic "designer solvents" in drug development extraction protocols.

This guide provides a rigorous technical analysis of [P2228]Cl, detailing its chemical structure,

molecular weight, synthesis methodology, and physicochemical properties.

Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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Parameter Data

IUPAC Name Triethyl(octyl)phosphonium chloride

Common Notation
[P2228]Cl, [P

]Cl

Commercial Trade Name
CYPHOS® IL 541W (often sold as aq.[1]

solution)

CAS Number 482647-71-2

Molecular Formula

C

H

ClP

Molecular Weight 266.83 g/mol

Molecular Structure Visualization
The cation consists of a central phosphorus atom (

) tetrahedrally coordinated to three short ethyl chains (

) and one longer octyl chain (

). This asymmetry disrupts crystal packing, lowering the melting point relative to symmetric
analogs.
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Figure 1: Structural connectivity of the [P2228] cation and chloride anion. The C8 octyl chain

(blue) provides amphiphilic character, while the ethyl groups (grey) shield the cationic core.

Part 2: Physicochemical Properties[6][7][8][9]
The properties of [P2228]Cl are dominated by the interplay between the localized charge on

the phosphorus and the lipophilic octyl chain.
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Property Value/Description Context for Application

Physical State Viscous Liquid (at RT)

Easier handling than solid

salts; suitable for continuous

flow processes.

Solubility Water Soluble

The chloride anion is highly

hydrophilic, overriding the

hydrophobicity of the octyl

chain.

Thermal Stability High (> 300°C dec.)

Phosphonium cations

generally resist nucleophilic

degradation better than

ammonium/imidazolium salts.

Density ~0.95 - 1.05 g/cm³ (Est.)

Denser than pure

hydrocarbons but typically

lighter than water-immiscible

fluorinated ILs.

Viscosity Moderate to High

Viscosity decreases

significantly with temperature

or dilution (often used as 50%

aq. solution).

Part 3: Synthesis & Purification Protocol
Safety Warning: This protocol involves Triethylphosphine (

), which is pyrophoric (ignites spontaneously in air). All steps must be performed under a strict
inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox.

Reaction Logic
The synthesis utilizes a quaternization reaction (nucleophilic substitution) where the lone pair of

the phosphorus attacks the alkyl halide.

Step-by-Step Methodology
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Phase 1: Inert Setup
Equipment: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and a dropping funnel.

Atmosphere: Cycle the apparatus 3x with vacuum/Argon to remove all oxygen. Maintain a

positive pressure of Argon throughout.

Phase 2: Reagent Addition
Solvent (Optional): Add 50 mL of dry, degassed Toluene or Acetonitrile. Note: Solvent-free

synthesis is possible but requires careful exotherm management.

Phosphine Addition: Cannulate Triethylphosphine (1.0 eq) into the flask. Cool to 0°C in an ice

bath to manage initial exotherms.

Halide Addition: Add 1-Chlorooctane (1.1 eq, slight excess) dropwise via the addition funnel

over 30 minutes. The excess alkyl halide ensures complete consumption of the hazardous

phosphine.

Phase 3: Quaternization
Heating: Remove the ice bath. Heat the mixture to 80–100°C for 24–48 hours.

Monitoring: Monitor reaction progress via

P NMR. The shift will move from the phosphine signal (approx -20 ppm) to the phosphonium
signal (approx +30 to +40 ppm).

Phase 4: Purification (Critical for Pharmaceutical Use)
Volatile Removal: Once conversion is complete (>99%), remove the solvent and excess 1-

chlorooctane under high vacuum (0.1 mbar) at 60°C.

Washing: If a solid or biphasic oil forms, wash with dry hexane/heptane (under Argon) to

extract any remaining organic impurities. [P2228]Cl is immiscible with non-polar alkanes.

Drying: Dry the final product under high vacuum at 80°C for 12 hours to remove trace water

and solvents.
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Figure 2: Workflow for the synthesis and purification of [P2228]Cl.
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Part 4: Applications in Drug Development[10]
Precursor for Hydrophobic ILs (Metathesis)
[P2228]Cl is water-soluble. To create hydrophobic extraction solvents for drug recovery from

aqueous streams, a metathesis reaction is performed to swap the Chloride (

) anion for a hydrophobic anion like Bis(trifluoromethanesulfonyl)imide (

).

Reaction:

Result: A biphasic system where the IL separates from water, carrying hydrophobic drug

molecules with it.

Phase Transfer Catalysis (PTC)
The amphiphilic nature of the [P2228] cation allows it to shuttle anionic reagents between an

aqueous phase and an organic phase, accelerating nucleophilic substitutions in pharmaceutical

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Solubility Table for Water at Temperature [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: Triethyl(octyl)phosphonium Chloride
([P2228]Cl)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3141657#p2228-cl-ionic-liquid-chemical-structure-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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